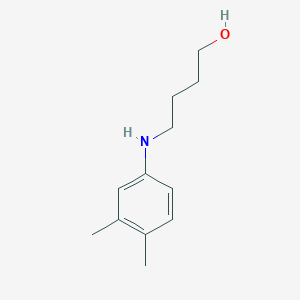

4-(3,4-Dimethyl-phenylamino)-butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylanilino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWXIMPEMFEDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3,4 Dimethyl Phenylamino Butan 1 Ol and Its Analogues

Strategic Approaches for Constructing the N-Aryl-Butan-1-ol Framework

The formation of the C-N bond between the aromatic ring and the butanolamine moiety is a critical step in the synthesis of the target compound. Several strategic approaches, including reductive amination, nucleophilic substitution, and metal-catalyzed coupling reactions, can be employed to achieve this transformation.

Reductive Amination Pathways for N-C Bond Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. For the synthesis of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, this would typically involve the reaction of 3,4-dimethylaniline (B50824) with a suitable four-carbon carbonyl compound containing a protected or latent hydroxyl group.

A plausible route involves the reaction of 3,4-dimethylaniline with γ-butyrolactone. The lactone can be opened by the amine under appropriate conditions to form an amide intermediate, which is then reduced. Alternatively, 4-hydroxybutanal or a protected version thereof can be directly reacted with 3,4-dimethylaniline to form an imine, which is subsequently reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial; for instance, NaBH₃CN is effective at reducing imines in the presence of aldehydes. jocpr.com

A one-step synthesis of a related compound, N-(1-ethylpropyl)-3,4-dimethylaniline, has been reported via the reductive amination of 3,4-dimethylnitrobenzene with 3-pentanone (B124093) in the presence of hydrogen gas and a platinum on carbon catalyst. This method combines the reduction of the nitro group and the reductive amination into a single step, offering high efficiency. chemicalbook.com

Table 1: Reductive Amination Approaches

| Amine Source | Carbonyl/Lactone Source | Reducing Agent/Catalyst | Product | Key Features |

| 3,4-Dimethylaniline | γ-Butyrolactone | LiAlH₄ or similar | This compound | Two-step process (amide formation then reduction) |

| 3,4-Dimethylaniline | 4-Hydroxybutanal | NaBH₃CN or NaBH(OAc)₃ | This compound | One-pot reaction |

| 3,4-Dimethylnitrobenzene | 3-Pentanone | H₂/Pt/C | N-(1-Ethylpropyl)-3,4-dimethylaniline | One-step nitro reduction and reductive amination |

Nucleophilic Substitution Reactions in Amino Alcohol Synthesis

Direct nucleophilic substitution of a halo-alcohol with an amine presents another viable pathway for the synthesis of N-aryl-butan-1-ols. In this approach, 3,4-dimethylaniline would act as the nucleophile, displacing a leaving group, such as a halide (e.g., chloro or bromo), from a 4-halobutan-1-ol.

The reaction of 3,4-dimethylaniline with 4-chlorobutan-1-ol, typically in the presence of a base and at elevated temperatures, can lead to the formation of the desired product. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the aniline (B41778) to increase its nucleophilicity. However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, is essential to maximize the yield of the desired secondary amine.

Metal-Catalyzed Coupling Reactions for Aromatic C-N Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. wikipedia.orglibretexts.org This methodology allows for the coupling of aryl halides or triflates with amines under relatively mild conditions and with high functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.org

For the synthesis of this compound, this would involve the reaction of 3,4-dimethylaniline with a 4-halobutan-1-ol (e.g., 4-bromobutan-1-ol) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov A general method for the palladium-catalyzed amination of aryl halides has been developed using a catalyst system that is effective for a wide variety of substrates. libretexts.org

A related synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline was achieved through the palladium-catalyzed coupling of 3,4-dimethyliodobenzene with 3-aminopentane (B48096) using bis(triphenylphosphine)dichloropalladium as the catalyst and potassium tert-butoxide as the base, affording the product in high yield. nih.gov This example demonstrates the feasibility of using palladium catalysis to form the C-N bond in structurally similar compounds.

More recently, nickel-catalyzed chemoselective arylation of amino alcohols has been developed, offering an alternative to palladium catalysis. nih.gov These methods address the challenge of selective N-arylation over O-arylation in molecules containing both amino and hydroxyl groups. nih.gov

Table 2: Metal-Catalyzed Coupling Approaches

| Aryl Source | Amine/Alcohol Source | Catalyst System | Product | Key Features |

| 3,4-Dimethyliodobenzene | 3-Aminopentane | PdCl₂(PPh₃)₂ / K-OtBu | N-(1-Ethylpropyl)-3,4-dimethylaniline | High yield, demonstrates C-N bond formation |

| Aryl Halide | 4-Aminobutan-1-ol | Pd(dba)₂ / Ligand / Base | 4-(Aryl-amino)-butan-1-ol | General method for N-arylation of amino alcohols |

| (Hetero)aryl Chloride | Amino Alcohol | Bisphosphine/Ni-catalyst | O- or N-arylated Amino Alcohol | Chemoselective arylation |

Functional Group Interconversions and Transformations on the Butanol Chain

Once the N-aryl-butan-1-ol framework is established, further modifications to the butanol chain can be carried out. These transformations include the controlled reduction of carboxylic acid derivatives to the terminal alcohol and the selective derivatization of the hydroxyl group.

Controlled Reduction of Carboxylic Acid Derivatives to Terminal Alcohols

The terminal alcohol of this compound can be introduced via the reduction of a corresponding carboxylic acid or its derivative. For instance, 4-(3,4-dimethylphenylamino)butanoic acid could be a key intermediate.

The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). byjus.comyoutube.comelsevierpure.com This reagent is highly reactive and can effectively reduce carboxylic acids, esters, and amides. byjus.comyoutube.comorgsyn.org The reduction of N-protected or unprotected amino acids to their corresponding amino alcohols using LiAlH₄ is a well-established method. orgsyn.orgstackexchange.com A process for the reduction of (R)-3-aminobutanoic acid to (R)-3-aminobutan-1-ol using sodium aluminum hydride has also been reported, providing the product in good yield and high purity. vcu.edu This demonstrates that the amino group does not interfere with the reduction of the carboxylic acid.

Care must be taken to ensure that the reducing agent does not affect other functional groups in the molecule, such as the N-aryl bond. While LiAlH₄ is a powerful reducing agent, it does not typically cleave aryl-nitrogen bonds under standard conditions.

Table 3: Reduction of Carboxylic Acid Derivatives

| Substrate | Reducing Agent | Product | Key Features |

| 4-(3,4-Dimethylphenylamino)butanoic acid | LiAlH₄ or NaAlH₄ | This compound | Direct reduction of the carboxylic acid |

| Methyl 4-(3,4-dimethylphenylamino)butanoate | LiAlH₄ | This compound | Reduction of the ester derivative |

| (R)-3-Aminobutanoic acid | Sodium aluminum hydride | (R)-3-Aminobutan-1-ol | Example of selective reduction of an amino acid |

Selective Derivatization of the Hydroxyl Group in the Aliphatic Chain

The terminal hydroxyl group of this compound can be selectively derivatized to introduce various functional groups, such as esters or ethers. This requires chemoselective methods that target the hydroxyl group in the presence of the secondary amine.

Selective O-acylation of amino alcohols can be achieved under acidic conditions. nih.govffi.no In an acidic medium, the amino group is protonated, which deactivates it towards acylation, allowing the less basic hydroxyl group to react with an acylating agent like an acyl chloride or anhydride (B1165640). nih.gov This strategy has been successfully applied to a variety of amino alcohols, enabling the synthesis of O-acyl derivatives without the need for protecting the amino group. nih.govffi.no

For example, the selective O-acetylation of this compound could be accomplished by treating it with acetic anhydride in the presence of a strong acid like trifluoroacetic acid. This would yield 4-(3,4-dimethylphenylamino)butyl acetate.

Conversely, selective N-acylation is typically favored under basic or neutral conditions. The choice of reaction conditions is therefore paramount in directing the selectivity of the acylation reaction.

Chemo- and Regioselective Synthetic Routes to Substituted Arylamino Alcohols

The selective introduction of an amino group at a specific position of a butanol backbone, while controlling the N-arylation, presents a significant synthetic challenge. Several methodologies can be employed to achieve the chemo- and regioselective synthesis of this compound.

One of the most versatile and widely used methods for the synthesis of secondary amines is reductive amination . masterorganicchemistry.comyoutube.com This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 3,4-dimethylaniline with 4-hydroxybutanal. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically performed under mild acidic conditions (pH 4-5) to facilitate imine formation. youtube.com An alternative, greener approach could utilize H2O as both the hydrogen source and solvent, catalyzed by transition metals like ruthenium. rsc.org

Another prominent strategy is the N-alkylation of 3,4-dimethylaniline with a suitable four-carbon electrophile. A common approach involves the reaction with 4-chlorobutan-1-ol in the presence of a base to neutralize the hydrogen chloride formed during the reaction. To avoid the common issue of dialkylation, especially with highly nucleophilic anilines, the use of microwave-assisted aza-Michael addition has been shown to favor monoalkylation. bohrium.com Furthermore, manganese pincer complexes have emerged as effective catalysts for the selective N-monoalkylation of anilines with alcohols, such as 1,4-butanediol, through a hydrogen autotransfer methodology. nih.gov This method is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups.

The synthesis of structurally similar γ-amino alcohols has been achieved through the reduction of the corresponding β-amino ketones, which are prepared via a Mannich reaction. nih.gov This two-step sequence could be adapted for the target molecule, starting with a suitable ketone precursor.

Below is a table summarizing potential chemo- and regioselective synthetic routes to this compound.

| Synthetic Route | Reactants | Key Reagents/Catalysts | Advantages | Potential Challenges |

| Reductive Amination | 3,4-Dimethylaniline, 4-Hydroxybutanal | NaBH3CN or NaBH(OAc)3, mild acid | High selectivity, mild conditions | Stability of 4-hydroxybutanal |

| N-Alkylation | 3,4-Dimethylaniline, 4-Chlorobutan-1-ol | Base (e.g., K2CO3) | Readily available starting materials | Potential for over-alkylation |

| Catalytic N-Alkylation | 3,4-Dimethylaniline, 1,4-Butanediol | Manganese pincer complex, base | High atom economy, good selectivity | Catalyst cost and availability |

| Mannich Reaction/Reduction | Substituted methyl ketone, Aryl amine | Formaldehyde, followed by NaBH4 | Versatile for analogue synthesis | Multi-step process |

Optimization and Process Development for Efficient Synthesis

The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization of reaction parameters and the implementation of efficient and sustainable technologies.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Microwave-assisted organic synthesis (MAOS) is a prime example of a process intensification technique that can significantly enhance the efficiency of N-aryl butanolamine production. Microwave irradiation can lead to rapid heating and localized superheating effects, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the N-alkylation of anilines with alcohols has been successfully achieved under microwave conditions, offering a faster and more efficient route. nih.gov

The use of continuous flow reactors is another process intensification strategy. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and scalability. For the synthesis of N-alkylated anilines, continuous flow processes have demonstrated high efficiency and selectivity, minimizing by-product formation and solvent usage. researchgate.net

The table below illustrates the potential improvements offered by microwave-assisted synthesis compared to conventional heating for a hypothetical N-alkylation reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 10-30 min) |

| Yield | Moderate to good (e.g., 60-80%) | Good to excellent (e.g., 75-95%) |

| Energy Consumption | High | Low |

| By-product Formation | Can be significant | Often reduced |

The principles of green chemistry are integral to modern process development, aiming to reduce the environmental impact of chemical manufacturing. Several of these principles can be applied to the synthesis of this compound.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic N-alkylation of anilines with diols, for example, has a higher atom economy than reactions involving leaving groups like halides.

Use of Safer Solvents and Auxiliaries : The use of water as a solvent is highly desirable from a green chemistry perspective. The reduction of nitroarenes to anilines, a potential step in a longer synthetic route, has been demonstrated in water using zinc metal and ammonium chloride, avoiding the need for organic solvents. rsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. As mentioned earlier, manganese-based catalysts for N-alkylation offer a more sustainable alternative to stoichiometric methods. nih.gov

Designing for Energy Efficiency : Microwave-assisted synthesis and continuous flow processing contribute to this principle by reducing reaction times and, consequently, energy consumption. nih.govresearchgate.net

Use of Renewable Feedstocks : While not directly addressed in the synthesis of this specific molecule, the broader goal is to utilize renewable starting materials. For instance, 4-amino-1-butanol (B41920) can be seen as a derivative of γ-aminobutyric acid (GABA), a compound that can be produced through biotechnological routes. wikipedia.org

The development of novel synthetic methods for substituted anilines from readily available starting materials using environmentally benign conditions is an active area of research that aligns with these principles. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

Elucidation of Reaction Mechanisms and Kinetics in Chemical Transformations Involving 4 3,4 Dimethyl Phenylamino Butan 1 Ol

Mechanistic Investigations of N-Alkylation and Arylamination Reactions

The primary route to synthesizing 4-(3,4-dimethyl-phenylamino)-butan-1-ol involves the N-alkylation of 3,4-dimethylaniline (B50824). This transformation can be achieved using various four-carbon electrophiles, such as 4-halobutan-1-ol or butan-1,4-diol derivatives. The reaction mechanism is highly dependent on the choice of reactants and catalysts.

One common pathway is a direct nucleophilic substitution (SN2) reaction , where the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic carbon of the butanol derivative, displacing a leaving group (e.g., a halide). This mechanism is typical when using alkyl halides as the alkylating agent. psu.edu The reaction rate is influenced by the nature of the leaving group, the solvent, and the nucleophilicity of the aniline (B41778).

Alternatively, a "hydrogen borrowing" or "hydrogen autotransfer" mechanism can be employed, particularly when using alcohols as the alkylating agent in the presence of a transition metal catalyst. researchgate.netnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The aniline then condenses with the aldehyde to form an imine or enamine intermediate. Subsequently, the catalyst, which had accepted the hydrogen atoms, reduces the intermediate to form the final N-alkylated product. This method is advantageous due to its atom economy, with water being the only byproduct. nih.gov

Recent advancements have also explored visible-light-induced N-alkylation reactions. For instance, the reaction of anilines with 4-hydroxybutan-2-one has been achieved in the presence of NH4Br under visible light, avoiding the need for metal catalysts, oxidants, or bases. nih.gov While not directly synthesizing the target compound, this demonstrates the potential for photochemically-driven pathways for similar transformations.

The table below summarizes potential mechanistic pathways for the synthesis of this compound.

| Reaction Type | Alkylating Agent | Key Intermediates | Byproducts | Catalyst/Conditions |

| SN2 Reaction | 4-Halobutan-1-ol | Transition state complex | Halide salt | Base, solvent |

| Hydrogen Borrowing | Butan-1,4-diol | Aldehyde, imine/enamine | Water | Transition metal catalyst (e.g., Ru, Ir) |

| Reductive Amination | 4-Hydroxybutanal | Imine/enamine | Water | Reducing agent (e.g., NaBH4) |

Stereochemical Outcomes and Diastereoselective Control in Synthesis

If the butanol backbone of this compound contains stereocenters, controlling the stereochemical outcome of the synthesis becomes critical. The synthesis of chiral amino alcohols often relies on stereoselective methods to achieve high enantiomeric or diastereomeric purity.

One approach is the use of chiral auxiliaries . For instance, chiral N-tert-butanesulfinyl imines, derived from a suitable aldehyde, can undergo diastereoselective addition of organometallic reagents. The stereochemical outcome can often be controlled by the choice of the chiral auxiliary's configuration and the specific reaction conditions. nih.gov

Another powerful technique is asymmetric reduction of a prochiral ketone precursor. The reduction of a ketone intermediate, such as 4-(3,4-dimethyl-phenylamino)-butan-2-one, using chiral reducing agents or catalysts can lead to the formation of a specific enantiomer of the corresponding alcohol. Biocatalytic methods, employing enzymes like alcohol dehydrogenases, are also highly effective for the enantioselective reduction of ketones to produce chiral alcohols. nih.gov

The stereoselective synthesis of related 1,4-amino alcohols has been achieved through various strategies, including the diastereoselective reduction of α,β-unsaturated ketones followed by hydrogenation. u-szeged.hu Furthermore, acid-catalyzed allyl-transfer reactions have been shown to proceed with high stereoselectivity, suggesting that careful design of reaction pathways can lead to predictable stereochemical outcomes. organic-chemistry.org

The following table outlines potential strategies for stereochemical control in the synthesis of chiral derivatives of this compound.

| Strategy | Precursor | Key Reagent/Catalyst | Stereochemical Principle |

| Asymmetric Reduction | Prochiral ketone | Chiral borane (B79455) reagents, chiral metal catalysts, alcohol dehydrogenases | Enantioselective reduction of a carbonyl group. |

| Chiral Auxiliary | Aldehyde | Chiral sulfinamides, chiral amines | Diastereoselective addition to a chiral imine. |

| Kinetic Resolution | Racemic alcohol | Lipases, chiral acylating agents | Enantioselective reaction of one enantiomer. |

Kinetic Studies of Key Formation and Derivatization Reactions

Kinetic studies of the N-alkylation of anilines provide valuable insights into the factors influencing the reaction rate and selectivity. For the formation of this compound, the kinetics would be influenced by the concentration of reactants, temperature, catalyst loading, and the nature of the solvent.

In studies of the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by a Ni/O-clay catalyst, the reaction was found to be sensitive to temperature and catalyst concentration. The reaction demonstrated pseudo-first-order kinetics, and an activation energy of 37 kcal/mol was calculated. researchgate.net For the N-methylation of anilines using dimethyl carbonate, the reaction rate was observed to increase with temperature, with optimal yields achieved within a specific temperature range. nih.gov

The electronic properties of substituents on the aniline ring also play a significant role. Electron-donating groups, such as the two methyl groups in 3,4-dimethylaniline, generally increase the nucleophilicity of the amine, leading to a faster reaction rate compared to unsubstituted aniline. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate. This is supported by Hammett correlations in related reactions, which show a negative ρ value, indicating that electron-donating groups accelerate the reaction. mdpi.combohrium.com

The table below presents a hypothetical kinetic dataset for the N-alkylation of various anilines, illustrating the expected trend based on electronic effects.

| Aniline Derivative | Substituent(s) | Relative Rate (krel) | Expected Electronic Effect |

| 4-Nitroaniline | -NO2 | 0.1 | Strong deactivation |

| 4-Chloroaniline | -Cl | 0.5 | Deactivation |

| Aniline | -H | 1.0 | Reference |

| 4-Methylaniline | -CH3 | 2.5 | Activation |

| 3,4-Dimethylaniline | -CH3, -CH3 | ~5.0 | Strong activation |

Role of Catalysis in the Synthesis and Functionalization of N-Aryl Butanolamines

Catalysis is pivotal in the efficient and selective synthesis of N-aryl butanolamines like this compound. A wide array of catalysts, particularly those based on transition metals, have been developed for N-alkylation reactions. nih.gov

Homogeneous catalysts , such as iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for the N-alkylation of anilines with alcohols. nih.gov These catalysts typically operate via the hydrogen-borrowing mechanism. The choice of metal and ligand can influence the catalyst's activity and selectivity. For instance, in one study, Ir(III) complexes showed better performance than Ru(II) complexes for N-alkylation reactions. nih.gov

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Raney Nickel has been historically used for the N-alkylation of anilines with alcohols. acs.org More recently, supported metal nanoparticles, such as copper-zirconium bimetallic nanoparticles and ferric perchlorate (B79767) on silica (B1680970) gel, have been developed as efficient and reusable catalysts for N-alkylation. nih.govresearchgate.net These solid catalysts can promote the reaction under relatively mild conditions.

The table below provides examples of catalytic systems applicable to the synthesis of N-aryl butanolamines.

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |

| Homogeneous | [Ir(NHC)Cl3(COD)] | Hydrogen Borrowing | High activity and selectivity, mild conditions. nih.gov |

| Homogeneous | [Ru(p-cymene)Cl2]2 | Hydrogen Borrowing | Readily available, effective for various anilines. |

| Heterogeneous | Raney Nickel | Reductive Amination | Cost-effective, well-established. acs.org |

| Heterogeneous | Cu-Zr Bimetallic NPs | N-alkylation | Reusable, environmentally benign. nih.gov |

| Heterogeneous | Fe(ClO4)3/SiO2 | N-alkylation | High efficiency, water as the only byproduct. researchgate.net |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the N-alkylation of anilines. Such studies can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.comsciforum.netresearchgate.netconicet.gov.ar

For an SN2 reaction between 3,4-dimethylaniline and a 4-halobutan-1-ol, computational analysis can model the backside attack of the nucleophilic nitrogen on the carbon atom bearing the halogen. This would allow for the calculation of the activation energy barrier and the determination of the transition state geometry. These calculations can also predict the influence of solvent on the reaction rate, with studies showing that increasing solvent polarity can decrease the rate of SN2 reactions involving charged nucleophiles. mdpi.comsciforum.net

The following table presents hypothetical computational data for the SN2 reaction of an aniline with an alkyl halide, illustrating the type of information that can be obtained.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Separated aniline and alkyl halide | 0 | - |

| Pre-reaction Complex | Aniline and alkyl halide associated | -5 | N---C distance > 3 Å |

| Transition State | N-C bond forming, C-X bond breaking | +20 | N---C ≈ 2.2 Å, C---X ≈ 2.5 Å |

| Post-reaction Complex | Product amine and halide ion associated | -15 | - |

| Products | Separated product amine and halide ion | -10 | - |

Computational Chemistry and Theoretical Modeling of 4 3,4 Dimethyl Phenylamino Butan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netnih.gov This optimization process minimizes the total energy of the molecule, thereby identifying the most energetically favorable arrangement of its atoms. The resulting optimized structure is crucial for all subsequent computational analyses, as it represents the most probable conformation of the molecule.

Interactive Table: Illustrative Frontier Orbital Energies for this compound

The following data is illustrative of typical results from a DFT calculation and is not derived from a specific published study on this exact molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -5.872 |

| LUMO Energy | -1.999 |

| Energy Gap (ΔE) | 3.873 |

These values indicate the molecule's capacity for charge transfer interactions, which are fundamental to its chemical behavior. researchgate.net

The Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across the molecule. researchgate.netwalisongo.ac.id It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The EPS map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, the EPS map would likely show a high electron density (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as key sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nih.gov This method is particularly valuable for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). materialsciencejournal.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, often corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. These theoretical predictions are instrumental in interpreting experimental spectroscopic data.

Interactive Table: Illustrative Predicted UV-Vis Absorption Data for this compound

The following data is illustrative and represents typical outputs from a TD-DFT calculation.

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) |

| S0 → S1 | 355 | 0.125 |

| S0 → S2 | 301 | 0.089 |

| S0 → S3 | 265 | 0.210 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which features a rotatable butanol chain, MD simulations are essential for exploring its conformational landscape. researchgate.net By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can understand how intermolecular and intramolecular forces, such as hydrogen bonding, influence its shape and dynamics. researchgate.net These simulations can reveal the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's behavior that static quantum chemical calculations cannot capture.

Application of Quantum Chemical Calculations to Understand Molecular Reactivity and Stability

The application of quantum chemical calculations provides a comprehensive framework for understanding the molecular reactivity and stability of this compound. By integrating data from DFT, TD-DFT, and MD simulations, a holistic view of the molecule emerges. The HOMO-LUMO gap serves as a quantitative measure of chemical reactivity and stability. edu.krdresearchgate.net The EPS map identifies the specific atomic sites where reactions are most likely to occur. researchgate.net Furthermore, theoretical investigations of reaction mechanisms provide detailed insights into the energetics and pathways of chemical transformations. mdpi.com This predictive power is invaluable for designing new molecules with desired properties and for understanding the fundamental chemical behavior of existing compounds.

Monte Carlo Simulation for Adsorption Phenomena or Molecular Interactions

Monte Carlo (MC) simulations are a powerful computational method used to investigate the adsorption of molecules onto surfaces and to understand their molecular interactions. This statistical technique is particularly valuable for exploring the complex behaviors of chemical systems at the molecular level. In the context of this compound, MC simulations can provide significant insights into its interaction with various materials and other molecules, which is crucial for applications ranging from material science to pharmacology.

The core of the Monte Carlo method involves generating random configurations of a system and evaluating their energies. By accepting or rejecting these configurations based on specific criteria, the simulation can sample the most probable states of the system, ultimately revealing its macroscopic properties. Grand Canonical Monte Carlo (GCMC) is a common variant of this method used for studying adsorption. In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature. This setup allows for the prediction of adsorption isotherms, which describe the amount of a substance adsorbed onto a surface at different pressures.

The application of MC simulations can be particularly insightful for understanding the adsorption of organic molecules like this compound onto porous materials. These materials, such as zeolites or metal-organic frameworks (MOFs), have complex internal structures that can be challenging to study experimentally. chemrxiv.org MC simulations can model how the molecule orients itself within the pores of these materials and can predict the loading capacity of the adsorbent. upo.es

To illustrate the type of data that can be obtained from such simulations, the following tables present hypothetical results from a GCMC simulation of this compound adsorption on two different hypothetical adsorbent materials.

Table 1: Hypothetical Adsorption Energies of this compound on Different Adsorbents

| Adsorbent Material | Adsorption Energy (kJ/mol) |

| Activated Carbon | -45.8 |

| Zeolite Y | -62.3 |

| MOF-5 | -75.1 |

This table showcases the binding affinity of the molecule to various surfaces, which is a critical parameter in designing adsorption-based separation or delivery systems.

Table 2: Hypothetical Loading Capacities at Varying Pressures for Adsorption of this compound on Activated Carbon

| Pressure (kPa) | Loading (mmol/g) |

| 10 | 0.85 |

| 20 | 1.52 |

| 30 | 2.10 |

| 40 | 2.55 |

| 50 | 2.89 |

| 60 | 3.15 |

| 70 | 3.35 |

| 80 | 3.50 |

| 90 | 3.62 |

| 100 | 3.70 |

This interactive table illustrates a simulated adsorption isotherm, a key output of GCMC simulations that is essential for evaluating the performance of an adsorbent material.

Furthermore, MC simulations can be used to study the competitive adsorption of this compound with other molecules, such as water. chemrxiv.org This is particularly relevant for applications in realistic environments where multiple components are present. The simulations can predict the selectivity of an adsorbent for the target molecule over other substances.

Synthesis and Characterization of Advanced Derivatives and Analogues of 4 3,4 Dimethyl Phenylamino Butan 1 Ol

Design Principles for Strategic Structural Modifications of the Core Scaffold

The design of derivatives from the 4-(3,4-dimethyl-phenylamino)-butan-1-ol core is guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The core scaffold can be dissected into three primary regions for modification: the N-substituted amino group, the aromatic ring, and the butanol chain.

N-Substituted Amino Group: The secondary amine is a key site for modification. N-alkylation or N-acylation can influence the compound's lipophilicity, basicity, and ability to form hydrogen bonds. These changes can, in turn, affect the molecule's pharmacokinetic profile and interaction with biological targets. For instance, in the broader class of phenylalkylamines, N-substitution is known to modulate receptor binding affinity and selectivity. nih.gov

Butanol Chain: The four-carbon alcohol chain provides opportunities for modification to explore the spatial requirements of a potential binding pocket. Variations in chain length, the introduction of branching, or the incorporation of cyclic constraints can impact the molecule's conformation and flexibility. The hydroxyl group is a key hydrogen bond donor and can also serve as a point for further functionalization, such as esterification or etherification.

A systematic approach to modifying these regions, often guided by computational modeling, can lead to the rational design of analogues with improved properties.

Synthesis of N-Substituted and N-Protected Analogues

The secondary amine of this compound is a reactive handle for the synthesis of a variety of N-substituted analogues.

N-Alkylation: Direct N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the generated hydrohalic acid. jst.go.jp For less reactive alkylating agents, stronger bases like potassium hydride may be employed. jst.go.jp Another approach is reductive amination, where the parent amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This method is particularly useful for introducing a wide range of alkyl groups.

N-Acylation: N-acylation is readily accomplished by treating the parent amine with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction leads to the formation of amide derivatives, which can alter the electronic properties of the nitrogen atom and introduce new functional groups.

N-Protection: In multi-step syntheses, it may be necessary to protect the secondary amine to prevent unwanted side reactions. Common protecting groups for secondary amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced by reacting the amine with the corresponding chloroformate or anhydride. researchgate.net The Boc group is typically stable to many reaction conditions but can be readily removed with acid, while the Cbz group is often cleaved by catalytic hydrogenation. The protection of the amino group can often be achieved selectively in the presence of the hydroxyl group due to the higher nucleophilicity of the amine. researchgate.net

| Derivative Type | General Synthetic Method | Reagents | Characterization Notes |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Appearance of new signals in the alkyl region of the ¹H NMR spectrum. |

| N-Acyl | Acylation | Acyl Chloride/Anhydride, Base | Shift in the ¹H and ¹³C NMR signals adjacent to the nitrogen; appearance of a carbonyl signal in the ¹³C NMR and IR spectra. |

| N-Boc Protected | Carbamate Formation | (Boc)₂O | Characteristic signals for the tert-butyl group in the ¹H NMR spectrum. |

| N-Cbz Protected | Carbamate Formation | Benzyl (B1604629) Chloroformate, Base | Appearance of signals for the benzyl group in the ¹H NMR spectrum. |

Preparation of Aromatic Ring-Modified Analogues (e.g., varying methyl group positions or adding other substituents)

Modification of the aromatic ring is typically achieved by starting with a differently substituted aniline (B41778) precursor. For example, using 2,3-dimethylaniline (B142581) or 2,5-dimethylaniline (B45416) in the initial synthesis would yield analogues with altered methyl group positions.

Alternatively, electrophilic aromatic substitution reactions can be performed on the 3,4-dimethylaniline (B50824) core, although the directing effects of the amino group and the two methyl groups must be considered. byjus.com The amino group is a powerful activating and ortho-, para-director. byjus.com However, the steric hindrance from the existing methyl groups and the butanol chain may influence the regioselectivity of the substitution. vaia.com Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though the strongly acidic conditions can be problematic for the amino group, often requiring its prior protection.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org

The synthesis of 3,4-dimethylaniline itself can be achieved through methods like the catalytic hydrogenation reduction of 3-chloromethyl-4-methylnitrobenzene. google.com

| Analogue Type | General Synthetic Approach | Starting Material Example | Characterization Notes |

| Isomeric Methyl Groups | Synthesis from isomeric anilines | 2,3-dimethylaniline | Changes in the aromatic region of the ¹H NMR spectrum, reflecting different symmetry. |

| Halogenated | Electrophilic Aromatic Substitution | This compound, NBS | Appearance of a singlet in the aromatic region of the ¹H NMR if substitution occurs at an unsubstituted position; isotopic pattern in mass spectrometry for Cl and Br. |

| Nitrated | Electrophilic Aromatic Substitution (with protection) | N-protected this compound, HNO₃/H₂SO₄ | Significant downfield shift of aromatic protons in the ¹H NMR spectrum. |

Synthesis of Butanol Chain-Modified Analogues (e.g., chain length variation, branching)

Modifying the butanol chain can be accomplished through several synthetic strategies.

Varying Chain Length: Analogues with shorter or longer alkyl chains can be synthesized by reacting 3,4-dimethylaniline with the corresponding ω-haloalcohols (e.g., 3-chloropropan-1-ol for a propanol (B110389) chain, or 5-chloropentan-1-ol for a pentanol (B124592) chain).

Introduction of Branching: Branched-chain analogues can be prepared by using branched ω-haloalcohols as starting materials. For example, reacting 3,4-dimethylaniline with 1-chloro-3-methyl-butan-2-ol would introduce a methyl branch on the butanol chain.

Ring-Opening Reactions: An alternative approach involves the ring-opening of cyclic ethers. For instance, the reaction of 3,4-dimethylaniline with substituted tetrahydrofurans, often catalyzed by a Lewis acid, can lead to the formation of butanol chain-modified analogues. nih.gov Similarly, ring expansion reactions of smaller heterocycles like oxetanes can also be employed. rsc.orgrsc.org

| Analogue Type | General Synthetic Method | Reagents/Starting Materials | Characterization Notes |

| Chain Length Variation | Nucleophilic Substitution | 3,4-dimethylaniline, ω-haloalcohol (e.g., 5-chloropentan-1-ol) | Different integration values for the methylene (B1212753) protons in the ¹H NMR spectrum. |

| Branched Chain | Nucleophilic Substitution | 3,4-dimethylaniline, branched ω-haloalcohol | More complex splitting patterns and additional methyl signals in the ¹H NMR spectrum. |

| Ring-Opening Synthesis | Ring-Opening of Cyclic Ethers | 3,4-dimethylaniline, substituted tetrahydrofuran, Lewis acid | The regiochemistry of the ring opening will determine the substitution pattern on the butanol chain. |

Development of Stereoisomeric and Diastereoisomeric Forms and their Chromatographic Separation

If the butanol chain is modified to contain a chiral center, or if the synthesis introduces a chiral center on the butanol chain, the resulting product will be a mixture of stereoisomers.

Stereoselective Synthesis: The synthesis of specific stereoisomers can be achieved through asymmetric synthesis. For example, the asymmetric reduction of a ketone precursor to the alcohol can establish a chiral center with a high degree of enantioselectivity. Catalytic asymmetric hydrogenation or transfer hydrogenation are powerful methods for this transformation. rsc.org The stereoselective synthesis of γ-amino alcohols is a well-developed field, with methods utilizing copper-catalyzed hydroamination of allylic alcohols or the reduction of chiral β-enaminoketones. acs.orgacs.org

Chromatographic Separation: When a racemic or diastereomeric mixture is obtained, chromatographic separation can be employed to isolate the individual stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for the separation of enantiomers of amino alcohols. oup.comresearchgate.netscas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. yakhak.org The choice of mobile phase, which is typically a mixture of an alkane and an alcohol, is crucial for achieving good separation. yakhak.org

| Stereoisomer Type | Development/Separation Method | Key Considerations | Characterization |

| Enantiomers | Asymmetric Synthesis or Chiral HPLC | Selection of an appropriate chiral catalyst or chiral stationary phase. | Measurement of optical rotation; analysis by chiral HPLC. |

| Diastereomers | Diastereoselective Synthesis or Standard Chromatography (e.g., silica (B1680970) gel) | Diastereomers have different physical properties and can often be separated by standard chromatographic techniques. | Distinct sets of signals for each diastereomer in the NMR spectra. |

Advanced Applications and Role As a Key Intermediate in Complex Chemical Synthesis

Utilization as a Synthetic Building Block in the Preparation of Complex Organic Molecules

The inherent reactivity of its dual functional groups—the nucleophilic secondary amine and the versatile primary alcohol—positions 4-(3,4-Dimethyl-phenylamino)-butan-1-ol as a valuable precursor in multi-step synthetic pathways. Amino alcohols, in general, are recognized as crucial intermediates in the synthesis of a wide range of organic compounds, including those with significant biological activity. nih.govua.es

Precursor to Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. wikipedia.org The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic rings. For instance, the terminal alcohol can be transformed into a suitable leaving group, which can then undergo an intramolecular nucleophilic substitution by the secondary amine to potentially form a substituted piperidine (B6355638) ring, a common motif in medicinal chemistry.

Alternatively, reactions involving both the amine and alcohol functionalities with a third bifunctional reagent can lead to the formation of more complex heterocyclic systems. The general reactivity of amino alcohols allows for their use as precursors to a variety of carbo- and heterocyclic compounds. ua.es While specific examples detailing the cyclization of this compound are not prominent in the literature, the fundamental principles of heterocyclic synthesis support its potential in this area. msu.edu

Role in the Synthesis of Scaffolds for Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including pharmaceuticals, agricultural chemicals, and performance materials. The 3,4-dimethylaniline (B50824) moiety of the title compound is a derivative of 3,4-xylidine, which is a known intermediate in the synthesis of various chemicals, including pesticides and the vitamin riboflavin. google.comwikipedia.org

The butan-1-ol side chain offers a handle for further chemical modification, allowing for the introduction of other functional groups or for its attachment to larger molecular frameworks. This adaptability makes this compound a potential key intermediate in the synthesis of targeted specialty chemicals where the specific substitution pattern of the aromatic ring is desired. For example, arylamino alcohols are a known pharmacophore in certain antimalarial drugs. nih.gov

Application in Ligand Design and Development for Catalytic Systems

Amino alcohols are a well-established class of ligands in coordination chemistry and asymmetric catalysis. nih.govalfa-chemistry.com The nitrogen and oxygen atoms can chelate to a metal center, forming a stable complex that can catalyze a variety of chemical transformations. The chirality of many amino alcohol ligands is crucial for enantioselective synthesis.

Although this compound is achiral, its N,O-bidentate nature makes it a candidate for the formation of metal complexes. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by the substituents on the aromatic ring. The two methyl groups on the phenyl ring of this compound would influence the steric and electronic environment of a coordinated metal center. While specific catalytic applications of ligands derived from this compound are not documented, the general utility of amino alcohols in catalysis is a strong indicator of its potential in this field. researchgate.net

Integration into Materials Science for the Development of Functional Materials

The development of functional materials with tailored properties is a rapidly growing area of research. The incorporation of specific organic molecules into larger material structures can impart desired functionalities.

Incorporation into Polymeric Structures or Composites

The primary alcohol and secondary amine groups of this compound are suitable for polymerization reactions. For instance, the alcohol can undergo esterification or etherification to form polyester (B1180765) or polyether chains, while the amine can participate in the formation of polyamides or polyimides. The incorporation of this specific monomer could influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. Amine-functional polymers are noted for their versatile reactivity and are used in a range of applications. polysciences.comrsc.org Copolymers derived from aminobutanol (B45853) have been investigated for their potential in biomedical applications. utwente.nl

Contribution to Organic Electronic Materials or Dyes

The 3,4-dimethylaniline core of the molecule is an aromatic amine, a class of compounds known for their use as building blocks for organic electronic materials and dyes. Aromatic amines often serve as electron-donating components in molecules designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as precursors to various dye classes. davuniversity.orgbestchemgroup.com The specific substitution pattern and the presence of the butanol chain could be leveraged to fine-tune the optoelectronic properties and solubility of derived materials. While there is no direct evidence of this compound being used for these purposes, the chemical nature of its aromatic core suggests this as a plausible area of application.

Future Research Directions and Unexplored Avenues for 4 3,4 Dimethyl Phenylamino Butan 1 Ol Chemistry

Development of Novel Asymmetric Synthetic Routes for Enantiopure Derivatives

The presence of a stereocenter at the carbon bearing the hydroxyl group in related amino alcohols suggests that the synthesis of enantiopure derivatives of 4-(3,4-dimethyl-phenylamino)-butan-1-ol is a critical area for development. Chiral molecules are fundamental in medicinal chemistry and materials science, and accessing single enantiomers is paramount. Future research should focus on developing efficient and highly stereoselective synthetic methods.

One promising approach is the use of chiral catalysts. For instance, chiral phosphoric acids have proven effective in the kinetic resolution of N-aryl β-amino alcohols through asymmetric aminations. researchgate.net This strategy could be adapted to resolve a racemic mixture of this compound. Another avenue involves the asymmetric reduction of a ketone precursor, 4-(3,4-dimethyl-phenylamino)-butan-1-one, using well-established chiral reducing agents or transfer hydrogenation catalysts.

Furthermore, methods starting from chiral building blocks could be explored. The desymmetrization of meso-anhydrides using chiral alkaloids like quinine or quinidine has been successfully applied to generate chiral N-aryl substituted 1,4-amino alcohols with high enantiomeric excess (up to 98% ee). psu.edumetu.edu.tr Adapting this methodology, a suitable meso-precursor could be designed to yield enantiopure derivatives of the target compound. Photoredox-mediated C–O bond activation in oxalate esters of aliphatic alcohols, coupled with a chiral N-sulfinyl imine as a radical acceptor, also presents a novel, redox-neutral strategy for accessing functionalized unnatural α-amino acids that could be conceptually applied here. nih.gov

| Asymmetric Strategy | Potential Catalyst/Reagent | Key Advantage | Anticipated Outcome |

|---|---|---|---|

| Kinetic Resolution | Chiral Phosphoric Acid | High enantioselectivity for specific substrates. researchgate.net | Separation of one enantiomer from a racemic mixture. |

| Asymmetric Reduction | Noyori-type Ru-catalyst | High turnover numbers and excellent enantioselectivity. | Direct synthesis of one enantiomer from a prochiral ketone. |

| Desymmetrization | Quinine/Quinidine Alkaloids | Access to high enantiomeric excess from achiral precursors. psu.edumetu.edu.tr | Enantiopure cyclic precursors for further elaboration. |

| Chiral Pool Synthesis | (R)- or (S)-4-amino-3-hydroxybutanoic acid | Utilizes readily available, inexpensive chiral starting materials. | Direct access to a specific enantiomer. |

Exploration of Organometallic Chemistry and C-H Activation Strategies with N-Aryl Butanolamines

The field of organometallic chemistry, particularly transition-metal-catalyzed C-H activation, offers powerful tools for the late-stage functionalization of complex molecules. mlsu.ac.inresearchgate.net Applying these strategies to this compound could rapidly generate a library of novel analogues with diverse functionalities. The existing structure contains multiple C-H bonds—on the aromatic ring and the aliphatic chain—that are potential targets for selective functionalization.

Research should be directed towards palladium-catalyzed C-H activation, where the amine or alcohol could serve as a directing group to functionalize the ortho-position of the dimethylphenyl ring. nih.gov Alternatively, developing new ligand systems could enable the more challenging γ-C–H activation of the butanol chain, a transformation that would provide a distinct synthetic disconnection. nih.gov The use of rhodium or ruthenium catalysts could also be explored for C-H functionalization, potentially offering complementary reactivity and selectivity. researchgate.net These reactions could introduce new aryl, alkyl, or other functional groups, significantly expanding the chemical space around the N-aryl butanolamine core. nih.gov

| C-H Activation Strategy | Potential Catalyst System | Target C-H Bond | Potential Coupling Partner | Benefit |

|---|---|---|---|---|

| Directed C(sp²)-H Arylation | Pd(OAc)₂ / Ligand | Aromatic C-H (ortho to amine) | Aryl Halides/Triflates | Rapid diversification of the aryl scaffold. |

| Directed γ-C(sp³)-H Arylation | Pd(II) / Quinoline Ligand | Aliphatic γ-C-H | Aryl Iodides | Novel functionalization of the alkyl chain. nih.gov |

| Non-directed C(sp²)-H Alkenylation | Rh(III) Complex | Aromatic C-H | Alkenes | Introduction of vinyl groups for further chemistry. |

| C(sp³)-H Oxidation | Fe or Cu Catalyst | Aliphatic C-H | Oxidant | Installation of new functional groups (e.g., ketone). |

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The application of in situ spectroscopic techniques can provide real-time data on the formation of intermediates, catalyst speciation, and reaction kinetics.

Future studies could employ techniques such as in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy to monitor the progress of reactions involving this compound. For example, in a catalytic C-H activation reaction, these methods could help identify the active catalyst state and observe the formation and consumption of key organometallic intermediates. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using specialized flow-NMR setups, can provide detailed structural information about transient species in solution. beilstein-journals.org These experimental insights, when paired with computational studies, can elucidate complex reaction pathways and guide the rational design of more efficient catalytic systems. mdpi.com

| Spectroscopic Technique | Type of Information Gained | Example Application |

|---|---|---|

| In Situ FTIR/DRIFTS | Identification of functional groups and surface-adsorbed species. | Monitoring intermediate formation in heterogeneous catalysis. researchgate.net |

| In Situ NMR Spectroscopy | Structural elucidation of intermediates in solution. | Observing catalyst resting states and transient species. beilstein-journals.org |

| In Situ Mass Spectrometry | Detection of reaction intermediates and products in real-time. | Elucidating reaction networks and identifying byproducts. |

| UV-Vis Spectroscopy | Tracking changes in electronic structure, catalyst oxidation state. | Studying kinetics of photoredox or transition-metal-catalyzed reactions. |

Integration of Flow Chemistry and Automated Synthesis for Efficient Production

To transition synthetic routes from laboratory-scale discovery to efficient production, the integration of flow chemistry and automation is a critical research direction. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. nih.govmdpi.com

Future work should focus on converting the synthesis of this compound and its derivatives into a continuous flow process. This could involve telescoping multiple reaction steps into a single, uninterrupted sequence, minimizing manual handling and purification of intermediates. nih.gov Automated systems, controlled by feedback loops from in-line analytical tools (e.g., flow NMR, IR), can enable process optimization in real-time. beilstein-journals.org Such automated fast-flow instruments have already been used to synthesize complex peptides and other active pharmaceutical ingredients, demonstrating the power of this approach. nih.govmit.edu Applying this technology would not only accelerate the synthesis of analogue libraries for research but also provide a more efficient and sustainable manufacturing route.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires larger reactors. | Easier, achieved by running the system for a longer time. mdpi.com |

| Safety | Higher risk with large volumes of hazardous reagents. | Improved, small reaction volumes minimize risk. nih.gov |

| Heat Transfer | Often inefficient, can lead to hotspots. | Highly efficient due to high surface-area-to-volume ratio. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |

| Automation | Challenging to fully automate. | Readily integrated with automated pumps and in-line analytics. nih.gov |

Computational Design and Prediction of Novel Analogues with Desired Reactivity Profiles

Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules. By modeling the electronic and structural properties of this compound, researchers can predict the reactivity of novel analogues and design compounds with specific, desired characteristics.

Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to investigate the mechanisms of proposed reactions and predict their outcomes. mdpi.com For instance, DFT calculations can help rationalize the regioselectivity of C-H activation reactions or predict the stereochemical outcome of an asymmetric synthesis. Structure-based design and pharmacophore modeling can be used to create analogues with potential biological activity by predicting their interactions with protein targets. nih.govnih.gov Furthermore, predictive models based on quantitative structure-activity relationships (QSAR) can be developed to correlate molecular descriptors with chemical reactivity or other properties, enabling the rapid in silico screening of virtual libraries of derivatives before committing to their synthesis. nih.govnih.govresearchgate.net

| Computational Method | Objective | Predicted Property/Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Elucidation | Transition state energies, reaction barriers, intermediate stability. mdpi.com |

| Molecular Docking | Hypothetical Target Binding | Binding affinity, interaction modes with a protein active site. researchgate.net |

| Pharmacophore Modeling | Design of Bioactive Analogues | Identification of key structural features for biological activity. nih.gov |

| QSAR / Machine Learning | Predictive Reactivity Models | Correlation of molecular structure with reaction rates or selectivity. nih.gov |

| Molecular Dynamics (MD) | System Stability Analysis | Conformational stability of ligand-protein complexes. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, and how can reaction conditions be optimized?

A two-step approach is typical: (1) coupling 3,4-dimethylaniline with a butanol derivative (e.g., 4-bromobutanol) under nucleophilic substitution conditions, and (2) purification via column chromatography. Optimization involves adjusting reaction time, temperature (e.g., reflux at 80–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). For example, analogous syntheses of substituted butanol derivatives use H₂SO₄-catalyzed esterification followed by hydrolysis . Monitor yield using GC or HPLC to identify optimal stoichiometry and solvent systems.

Q. How can researchers ensure high purity of this compound during synthesis?

Post-synthesis purification is critical. Recrystallization (using ethanol/water mixtures) removes unreacted starting materials, while silica-gel chromatography (hexane/ethyl acetate gradients) resolves structurally similar byproducts. Purity validation requires ≥95% by GC or LC-MS, with NMR (¹H/¹³C) confirming absence of undesired peaks (e.g., residual solvents or isomers) .

Q. What analytical techniques are essential for characterizing this compound?

Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Assign peaks to confirm the phenylamino and butanol moieties (e.g., δ 1.5–1.8 ppm for CH₂ groups in butanol).

- GC-MS/HPLC : Quantify purity and detect volatile impurities.

- FT-IR : Verify functional groups (e.g., O-H stretch at 3300 cm⁻¹, N-H bend at 1600 cm⁻¹). Cross-reference with published spectra of analogous compounds for structural validation .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with cellular targets?

Use in vitro assays to screen for receptor binding (e.g., GPCRs or kinases). Radioligand displacement assays or surface plasmon resonance (SPR) quantify binding affinity (Kd). For mechanistic insights, pair with molecular docking simulations (AutoDock Vina) to predict binding poses against crystallographic protein structures. Validate findings with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers like DMSO). Conduct dose-response curves under standardized protocols (IC₅₀/EC₅₀). Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity. Meta-analyses of published datasets (e.g., ChEMBL) can identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling enhance understanding of this compound’s physicochemical properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (GROMACS) model solvation effects and stability in aqueous or lipid membranes. QSAR models correlate substituent variations (e.g., methyl groups on phenyl) with logP or solubility, guiding derivative design .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines for amino-alcohol derivatives:

Q. How can substituent modifications improve the compound’s pharmacokinetic profile?

Systematic SAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.